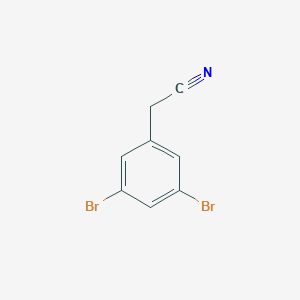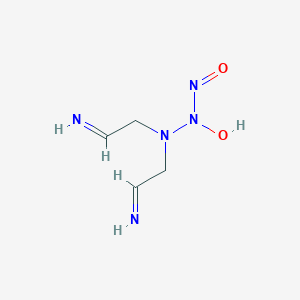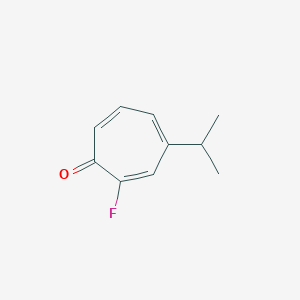
2-Fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-isopropyltropone is a fluorinated organic compound with the molecular formula C10H11FO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropyltropone typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 4-isopropyltropone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 2-Fluoro-4-isopropyltropone as the main product.
Industrial Production Methods
Industrial production of 2-Fluoro-4-isopropyltropone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-isopropyltropone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Fluoro-4-isopropylbenzoic acid, while reduction could produce 2-Fluoro-4-isopropylcycloheptanol.
Aplicaciones Científicas De Investigación
2-Fluoro-4-isopropyltropone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-isopropyltropone involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, making it useful in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorotropone: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropyltropone: Does not have the fluorine atom, resulting in different reactivity and binding properties.
2-Fluoro-4-methyltropone: Similar structure but with a methyl group instead of isopropyl, affecting its steric and electronic properties.
Uniqueness
2-Fluoro-4-isopropyltropone is unique due to the combination of the fluorine atom and the isopropyl group
Propiedades
Número CAS |
162084-57-3 |
|---|---|
Fórmula molecular |
C10H11FO |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
2-fluoro-4-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H11FO/c1-7(2)8-4-3-5-10(12)9(11)6-8/h3-7H,1-2H3 |
Clave InChI |
JOGMNEGLIVIYJU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)F |
SMILES canónico |
CC(C)C1=CC=CC(=O)C(=C1)F |
Sinónimos |
2,4,6-Cycloheptatrien-1-one,2-fluoro-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
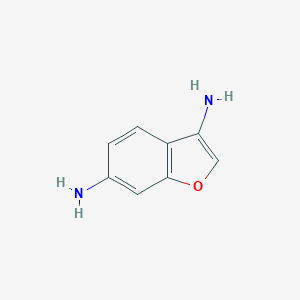



![6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione](/img/structure/B61863.png)
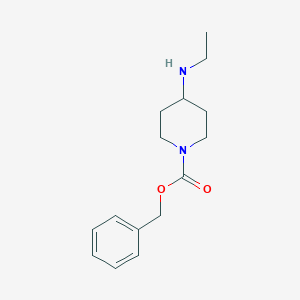
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)
![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)
